Trimazosin

Radioligand Binding Alpha-1 Adrenoceptor Receptor Pharmacology

Trimazosin is an orally bioactive quinazoline derivative structurally related to prazosin, classified as a selective α1-adrenoceptor antagonist with antihypertensive activity. It exerts its primary hypotensive effect by competitively blocking α1-adrenergic receptors on vascular smooth muscle, leading to peripheral vasodilation and reduced total peripheral resistance.

Molecular Formula C20H29N5O6
Molecular Weight 435.5 g/mol
CAS No. 35795-16-5
Cat. No. B1202524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimazosin
CAS35795-16-5
Synonyms2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxy-2-quinqzolinyl)-1-piperazinecar boxylate
CP 19,106
CP-19,106
trimazosin
trimazosin hydrochloride
trimazosin hydrochloride, monohydrate
Molecular FormulaC20H29N5O6
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O
InChIInChI=1S/C20H29N5O6/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23)
InChIKeyYNZXWQJZEDLQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Trimazosin (CAS 35795-16-5): Quinazoline α1-Adrenoceptor Antagonist for Cardiovascular Research


Trimazosin is an orally bioactive quinazoline derivative structurally related to prazosin, classified as a selective α1-adrenoceptor antagonist with antihypertensive activity [1]. It exerts its primary hypotensive effect by competitively blocking α1-adrenergic receptors on vascular smooth muscle, leading to peripheral vasodilation and reduced total peripheral resistance . Beyond its α1-antagonism, Trimazosin demonstrates a secondary, non-α1-mediated direct vasodilator mechanism that distinguishes it pharmacologically from other quinazoline-based α1-blockers [2]. The compound possesses an oral bioavailability of 61–63%, a terminal elimination half-life of approximately 2.7–3.0 hours, and forms an active major metabolite, 1-hydroxytrimazosin (CP 23445) [3].

Trimazosin Cannot Be Replaced by Generic α1-Blockers: Evidence of Dual-Mechanism Vasodilation


Trimazosin is not interchangeable with other α1-adrenoceptor antagonists such as prazosin, terazosin, doxazosin, or alfuzosin due to its unique dual-mechanism pharmacodynamic profile. While all these agents share a quinazoline core and block α1-adrenoceptors, Trimazosin exhibits approximately 100-fold lower receptor binding affinity yet demonstrates comparable or superior in vivo hypotensive efficacy [1]. This paradox is explained by Trimazosin‘s additional, non-α1-mediated direct vasodilator action—a property not shared by prazosin or other selective α1-blockers [2]. Furthermore, Trimazosin uniquely increases coronary blood flow and reduces coronary vascular resistance to a significantly greater extent than prazosin, suggesting a distinct cardiovascular profile [3]. These differential mechanisms mean that substituting Trimazosin with another α1-blocker would alter both the magnitude and the qualitative nature of the hemodynamic response, compromising experimental reproducibility and clinical outcome predictability.

Trimazosin Differentiation: Quantitative Comparator Evidence for Scientific Selection


100-Fold Lower α1-Adrenoceptor Affinity Yet Comparable In Vivo Hypotensive Efficacy

Trimazosin exhibits markedly weaker binding to α1-adrenoceptors than prazosin. Radioligand binding studies using cerebral membranes demonstrated that Trimazosin has roughly 100-fold less affinity for the α1-adrenoceptor compared to prazosin [1]. This finding was corroborated by functional assays: the pA2 value derived from phenylephrine contractile responses in isolated thoracic aorta preparations was significantly lower for Trimazosin than for prazosin [1]. Despite this 100-fold reduction in receptor binding affinity, in vivo studies reveal that Trimazosin achieves hypotensive effects comparable to or greater than those of prazosin, indicating the presence of an additional mechanism of action [2].

Radioligand Binding Alpha-1 Adrenoceptor Receptor Pharmacology Vascular Smooth Muscle

Dual-Mechanism Hypotensive Action: Greater Efficacy with Less α1-Blockade

In anesthetized dogs, Trimazosin was directly compared to prazosin for hypotensive potency and efficacy. While Trimazosin was a less potent hypotensive agent on a mg/kg basis, it demonstrated greater maximal hypotensive efficacy [1]. Importantly, at doses producing equal or greater reductions in blood pressure, Trimazosin caused less inhibition of pressor responses to phenylephrine than prazosin [1]. Furthermore, when Trimazosin was administered during a maximum hypotensive response to prazosin, an additional fall in blood pressure was observed [1]. These findings unequivocally demonstrate that Trimazosin lowers blood pressure through both α1-adrenoceptor blockade and a second, distinct vasodilator mechanism.

Hypotensive Efficacy Pressor Response Direct Vasodilation In Vivo Pharmacology

Superior Coronary Vasodilation: Trimazosin Outperforms Prazosin and Phentolamine

In conscious dogs instrumented for chronic hemodynamic monitoring, Trimazosin, prazosin, and phentolamine were compared at equidepressor doses (mean arterial pressure reduced by ~20%) under β-blockade and constant heart rate [1]. Trimazosin uniquely increased coronary blood flow by 18 ± 5% [1]. Crucially, Trimazosin reduced late diastolic coronary resistance (LDCR) by 35 ± 2%, a reduction significantly greater than that achieved by prazosin (22 ± 2%) or phentolamine (11 ± 3%) [1].

Coronary Circulation Vasodilation Cardiovascular Pharmacology Coronary Resistance

Pharmacokinetic Profile: Lower Clearance and Distinct Distribution Kinetics

A comparative pharmacokinetic study in rabbits revealed that Trimazosin is less extensively distributed and has a lower clearance from whole blood than prazosin, despite comparable whole blood elimination half-lives [1]. In human subjects, Trimazosin exhibits a mean terminal elimination half-life of 2.73 ± 0.90 hours and an oral bioavailability of 61 ± 28% [2]. The compound forms an active major metabolite, 1-hydroxytrimazosin (CP 23445), which has an elimination half-life of 1.47 ± 0.65 hours and contributes to the overall pharmacodynamic effect [2].

Pharmacokinetics Drug Clearance Volume of Distribution Bioavailability

Renal Hemodynamic Effects: Increased Renal Blood Flow Without GFR Alteration

In a clinical study of 16 patients with essential hypertension, Trimazosin (single 300 mg dose) reduced peripheral vascular resistance and renal vascular resistance while significantly increasing renal blood flow [1]. Notably, Trimazosin had no effect on glomerular filtration rate (GFR) or plasma renin activity (PRA) [1]. The increase in renal blood flow was independent of changes in cardiac output, suggesting a direct renal vasodilator effect [1].

Renal Hemodynamics Renal Blood Flow Glomerular Filtration Rate Antihypertensive

Trimazosin (CAS 35795-16-5): Optimal Use Cases for Cardiovascular and Renal Pharmacology Research


Investigating Non-α1-Mediated Vasodilation Mechanisms

Trimazosin is the ideal tool compound for studies aiming to dissect α1-adrenoceptor-dependent versus -independent vasodilator pathways. Its 100-fold lower α1-receptor affinity relative to prazosin, yet comparable or superior in vivo hypotensive efficacy, provides a built-in experimental control. Researchers can use Trimazosin in parallel with prazosin to isolate and characterize the direct vasodilator component, which may involve cyclic GMP elevation or other non-adrenergic pathways [1].

Coronary Artery Disease and Myocardial Perfusion Research

Given its superior capacity to reduce late diastolic coronary resistance (35 ± 2%) and increase coronary blood flow compared to prazosin and phentolamine, Trimazosin is a prime candidate for preclinical studies of coronary vasodilation and myocardial perfusion. It is particularly suited for models of ischemic heart disease where improving coronary blood flow without excessive systemic hypotension is desired [2].

Hypertension Models with Renal Function Impairment

Trimazosin's ability to increase renal blood flow while preserving glomerular filtration rate and not stimulating plasma renin activity makes it a unique antihypertensive agent for studies involving hypertensive patients or animal models with compromised renal function. This profile contrasts with other vasodilators that may reduce renal perfusion or activate the renin-angiotensin system [3].

Dual-Mechanism Vasodilator Combination Studies

Trimazosin's additive hypotensive effect when administered on top of maximal prazosin α1-blockade demonstrates its utility in studying combination vasodilator therapies. It can serve as a reference compound for evaluating novel agents that combine α1-antagonism with direct vasodilation, or as a comparator for new dual-mechanism antihypertensive candidates [1].

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